molecular formula C15H10F3NOS B2367790 2-[(4-Methoxyphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile CAS No. 212691-83-3

2-[(4-Methoxyphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile

Cat. No.: B2367790
CAS No.: 212691-83-3
M. Wt: 309.31
InChI Key: MWBAAKWAOCRHID-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile is an organic compound with the molecular formula C15H10F3NO2S. It is known for its unique chemical structure, which includes a methoxyphenyl group, a trifluoromethyl group, and a benzenecarbonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient production. The use of environmentally benign reagents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-Methoxyphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or other cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile
  • 2-[(4-Methoxyphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarboxamide
  • 2-[(4-Methoxyphenyl)sulfanyl]-5-(trifluoromethyl)benzaldehyde

Uniqueness

This compound is unique due to its combination of a methoxyphenyl group, a trifluoromethyl group, and a benzenecarbonitrile moiety. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NOS/c1-20-12-3-5-13(6-4-12)21-14-7-2-11(15(16,17)18)8-10(14)9-19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBAAKWAOCRHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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